Dihydro FF-MAS

Description

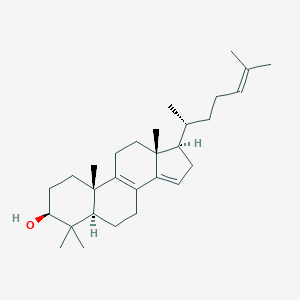

4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol has been reported in Homo sapiens with data available.

4,4-Dimethylcholesta-8,14,24-trienol is a metabolite found in or produced by Saccharomyces cerevisiae.

a meiosis activating sterol; RN given refers to (5alpha,3beta)-isome

Properties

IUPAC Name |

(3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,13,20,22,25-26,30H,8,10-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQXEZVYNCBVDO-PBJLWWPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982834 | |

| Record name | 4,4-Dimethylcholesta-8,14,24-trien-3-olato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,4-Dimethylcholesta-8,14,24-trienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64284-64-6 | |

| Record name | 4,4-Dimethyl-5α-cholesta-8,14,24-trien-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64284-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethylcholesta-8,14,24-trienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064284646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethylcholesta-8,14,24-trien-3-olato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethylcholesta-8,14,24-trienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Dihydro FF-MAS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible chemical synthesis route for Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS). Dihydro FF-MAS is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Given the limited availability of a direct, published total chemical synthesis of Dihydro FF-MAS, this guide outlines a scientifically sound strategy involving the synthesis of the closely related FF-MAS, followed by a selective reduction.

Proposed Synthetic Pathway

The proposed synthesis of Dihydro FF-MAS is a two-stage process:

-

Synthesis of Follicular Fluid Meiosis-Activating Sterol (FF-MAS): This stage involves the synthesis of FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) from a commercially available starting material. An effective route starting from lithocholic acid has been described, which utilizes a double oxidation and a regioselective Wittig reaction as key steps.[3][4]

-

Selective Reduction of FF-MAS to Dihydro FF-MAS: The final step is the selective reduction of the C24 double bond of FF-MAS to yield Dihydro FF-MAS (4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol). Diimide reduction is a suitable method for this transformation as it is known to chemoselectively reduce non-conjugated carbon-carbon double bonds.[5][6]

Experimental Protocols

The following are detailed methodologies for the key stages of the proposed synthesis.

Stage 1: Synthesis of FF-MAS from Lithocholic Acid (Adapted)

An effective synthesis of FF-MAS from lithocholic acid has been established and can be performed on a gram scale.[3][4] The key transformations involve a double oxidation and a regioselective Wittig reaction to construct the characteristic side chain.

Stage 2: Selective Reduction of FF-MAS to Dihydro FF-MAS

This protocol details the selective reduction of the C24 double bond of FF-MAS using diimide generated from 2-nitrobenzenesulfonylhydrazide.[7]

Materials:

-

FF-MAS

-

2-Nitrobenzenesulfonylhydrazide

-

Dichloromethane (B109758) (DCM), anhydrous

-

Argon or Nitrogen gas

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve FF-MAS (1 equivalent) in anhydrous dichloromethane under an inert atmosphere of argon or nitrogen.

-

Addition of Reagents: To the stirred solution, add 2-nitrobenzenesulfonylhydrazide (approximately 20 equivalents based on resin-bound substrate protocols, may be optimized for solution-phase synthesis).[7] Add triethylamine (volume equivalent to the added dichloromethane).

-

Reaction: Stir the suspension gently at room temperature for 6 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure Dihydro FF-MAS.

Data Presentation

The following tables summarize the expected quantitative data for the key synthetic step of converting FF-MAS to Dihydro FF-MAS.

| Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) |

| FF-MAS | Dihydro FF-MAS | C29H48O | 412.70 |

| Reaction Step | Description | Typical Yield (%) | Analytical Data |

| Selective Reduction of FF-MAS | Diimide reduction of the C24 double bond | 80-90% (estimated based on similar reductions) | MS (ESI+): m/z 413.38 [M+H]+, 395.37 [M-H2O+H]+ ¹H NMR (CDCl₃, δ): Characteristic signals for the saturated side chain, disappearance of olefinic protons at C24. |

Mandatory Visualization

Caption: Experimental workflow for the proposed chemical synthesis of Dihydro FF-MAS.

Caption: Position of Dihydro FF-MAS in the Kandutsch-Russell cholesterol biosynthesis pathway.

Characterization of Dihydro FF-MAS

The successful synthesis of Dihydro FF-MAS would be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the overall structure.[8] Key indicators would be the disappearance of the signals corresponding to the C24 double bond present in FF-MAS and the appearance of signals corresponding to a saturated side chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the final product.[9][10][11]

Conclusion

This technical guide outlines a feasible and scientifically supported chemical synthesis for Dihydro FF-MAS. By leveraging established methods for the synthesis of the precursor FF-MAS and employing a chemoselective reduction, this approach provides a clear pathway for obtaining Dihydro FF-MAS for research in sterol metabolism, drug development, and related fields. The detailed protocols and workflow diagrams serve as a valuable resource for scientists aiming to synthesize and study this important biological intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of FF-MAS from lithocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. Reductions with diimide - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bg.copernicus.org [bg.copernicus.org]

- 10. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Sterol Intermediate: A Technical Guide to the Structure Elucidation of Dihydro FF-MAS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), chemically known as 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its transient nature and low abundance in biological systems make its structural elucidation a challenging yet vital task for understanding the intricacies of sterol metabolism and for the development of novel therapeutics targeting this pathway. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural characterization of Dihydro FF-MAS, presenting predicted spectral data based on analogous compounds and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of Dihydro FF-MAS is presented below.

| Property | Value | Source |

| Chemical Formula | C₂₉H₄₈O | [1] |

| Molecular Weight | 412.69 g/mol | [1] |

| Synonyms | 4,4-dimethyl-cholest-8(9),14-dien-3β-ol | N/A |

| CAS Number | 19456-83-8 | [1] |

| Appearance | White to off-white powder | Assumed based on similar sterols |

Predicted Spectroscopic Data for Structure Elucidation

Due to the limited availability of published experimental spectra for Dihydro FF-MAS, the following data are predicted based on the analysis of structurally related tetracyclic triterpenoids and sterols.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) for Dihydro FF-MAS in CDCl₃ are summarized below. These predictions are based on the established chemical shifts for the cholestane (B1235564) skeleton, with adjustments for the presence of two methyl groups at the C-4 position and double bonds at C-8(9) and C-14.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~3.25 | dd |

| H-7 | ~1.9-2.1 | m |

| H-15 | ~5.2 | br s |

| H-18 (CH₃) | ~0.65 | s |

| H-19 (CH₃) | ~0.95 | s |

| H-21 (CH₃) | ~0.92 | d |

| H-26/27 (CH₃) | ~0.85 | d |

| 4α-CH₃ | ~0.98 | s |

| 4β-CH₃ | ~0.88 | s |

| Other skeletal protons | 0.7-2.5 | m |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for Dihydro FF-MAS are based on data from lanosterol (B1674476) derivatives and other tetracyclic triterpenoids. The presence of the C-8(9) and C-14 double bonds significantly influences the chemical shifts of the surrounding carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 | ~79.0 |

| C-4 | ~39.0 |

| C-5 | ~50.5 |

| C-8 | ~134.5 |

| C-9 | ~133.5 |

| C-10 | ~37.0 |

| C-13 | ~44.5 |

| C-14 | ~151.0 |

| C-17 | ~50.0 |

| C-18 | ~16.0 |

| C-19 | ~19.0 |

| 4α-CH₃ | ~28.0 |

| 4β-CH₃ | ~15.5 |

Mass Spectrometry Fragmentation Analysis

The structural elucidation of Dihydro FF-MAS is heavily reliant on mass spectrometry. The predicted fragmentation pattern under electron ionization (EI) is discussed below.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Upon electron ionization, Dihydro FF-MAS is expected to produce a molecular ion peak (M⁺˙) at m/z 412. Subsequent fragmentation is likely to involve characteristic losses from the sterol nucleus and side chain.

| m/z | Proposed Fragment |

| 412 | [M]⁺˙ |

| 397 | [M - CH₃]⁺ |

| 394 | [M - H₂O]⁺˙ |

| 297 | [M - C₈H₁₇ (side chain)]⁺ |

| 255 | [M - side chain - 42]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments required for the structure elucidation of Dihydro FF-MAS are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified Dihydro FF-MAS in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

For enhanced signal resolution, especially for ¹³C NMR, a more concentrated sample may be required.

¹H NMR Spectroscopy:

-

Instrument: 500 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

Temperature: 298 K.

-

¹³C NMR Spectroscopy:

-

Instrument: 125 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

Temperature: 298 K.

-

2D NMR Spectroscopy:

-

To unambiguously assign proton and carbon signals, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

-

Mass Spectrometry

Sample Preparation for GC-MS (for EI analysis):

-

Derivatize the hydroxyl group of Dihydro FF-MAS to a more volatile trimethylsilyl (B98337) (TMS) ether to improve chromatographic performance and fragmentation characteristics.

-

Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

-

Heat the mixture at 60-70°C for 30 minutes.

-

Inject an aliquot of the derivatized sample into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector temperature: 280°C.

-

Oven temperature program: Start at 180°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (Electron Ionization):

-

Ionization energy: 70 eV.

-

Source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

Scan range: m/z 50-600.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (for ESI analysis):

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.

-

Flow Rate: 0.3 mL/min.

-

-

MS/MS Conditions (Electrospray Ionization):

-

Ionization mode: Positive ion mode.

-

Scan mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

-

Collision energy: Optimized for fragmentation of the precursor ion [M+H]⁺.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows relevant to the study of Dihydro FF-MAS.

Conclusion

The structure elucidation of Dihydro FF-MAS is a complex process that requires a combination of sophisticated analytical techniques. While obtaining pure standards for this intermediate remains a significant challenge, the use of predictive spectroscopic methods based on the extensive knowledge of sterol chemistry provides a robust framework for its characterization. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for researchers to confidently identify and study Dihydro FF-MAS, paving the way for a deeper understanding of cholesterol biosynthesis and the development of targeted therapeutic interventions.

References

Dihydro FF-MAS: A Technical Guide on its Biological Function as a Key Intermediate in Cholesterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), chemically known as 4,4-dimethyl-5α-cholest-8-en-3β-ol, is a crucial intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] While its downstream unsaturated analog, FF-MAS, has been studied for its roles in activating oocyte meiosis and modulating nuclear receptors like LXRα, the direct biological functions of Dihydro FF-MAS remain less characterized. This technical guide provides a comprehensive overview of the established biological role of Dihydro FF-MAS as a metabolic precursor, details the experimental protocols for its analysis, and visualizes its position within the broader context of sterol metabolism. Due to a lack of direct comparative studies in the literature, this guide will also discuss the known functions of FF-MAS to provide context for potential areas of future investigation into Dihydro FF-MAS.

Introduction: The Kandutsch-Russell Pathway and the Role of Dihydro FF-MAS

Mammalian cholesterol biosynthesis is a complex process involving multiple enzymatic steps, primarily occurring through two main routes: the Bloch and the Kandutsch-Russell (K-R) pathways. Dihydro FF-MAS is a key sterol intermediate specific to the K-R pathway, which is characterized by the saturation of the sterol side chain at an early stage. It is synthesized from 24,25-dihydrolanosterol through the action of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51A1).

The primary established biological function of Dihydro FF-MAS is to serve as a substrate for subsequent enzymatic reactions that ultimately lead to the formation of cholesterol. Its structural similarity to other bioactive sterols, such as FF-MAS, suggests the potential for other biological activities; however, dedicated studies to elucidate these functions are currently limited.

Metabolic Pathway of Dihydro FF-MAS

Dihydro FF-MAS is positioned at a critical juncture in the late stages of the Kandutsch-Russell pathway. The metabolic cascade leading to and from Dihydro FF-MAS is outlined below.

Quantitative Data

Direct quantitative data on the specific biological activities of Dihydro FF-MAS, such as receptor binding affinities or meiosis-inducing potency, are not extensively available in peer-reviewed literature. Most functional studies have focused on its unsaturated counterpart, FF-MAS. The following table presents hypothetical metabolic parameters for Dihydro FF-MAS to illustrate the type of data generated in metabolic flux studies.[2]

| Parameter | Hypothetical Value | Units | Description |

| Cellular Uptake Rate | 5.2 ± 0.8 | pmol/min/mg protein | Rate of Dihydro FF-MAS uptake into cultured hepatocytes. |

| Conversion Rate to Downstream Metabolites | 3.7 ± 0.5 | pmol/min/mg protein | Rate of metabolic conversion of Dihydro FF-MAS. |

| Half-life in Plasma | 1.5 ± 0.3 | hours | Time for plasma concentration of Dihydro FF-MAS to reduce by half in a mouse model. |

| Tissue Distribution (Liver) | 68 ± 12 | % of administered dose | Percentage of Dihydro FF-MAS localized to the liver after 4 hours. |

Comparative Biological Activities: Dihydro FF-MAS vs. FF-MAS

While direct comparative studies are lacking, it is informative to consider the known biological activities of FF-MAS to frame the potential, yet unconfirmed, roles of Dihydro FF-MAS.

Meiosis Activation

FF-MAS has been identified as a potent inducer of meiotic maturation in oocytes.[3][4] It is produced by cumulus cells and acts as a signaling molecule to promote the resumption of meiosis.[4] Whether Dihydro FF-MAS shares this activity, and to what extent, remains an open area of investigation.

Liver X Receptor (LXR) Agonism

FF-MAS is a known ligand for the Liver X Receptor alpha (LXRα), a nuclear receptor that plays a critical role in cholesterol homeostasis and lipogenesis.[5] Activation of LXRα by FF-MAS can modulate the expression of genes involved in these pathways. The ability of Dihydro FF-MAS to bind and activate LXRα has not been reported.

Experimental Protocols

In Vitro Metabolic Analysis of Dihydro FF-MAS in Cultured Hepatocytes

This protocol outlines a method for tracing the metabolism of Dihydro FF-MAS in a primary hepatocyte cell culture model.[2]

Workflow Diagram:

Methodology:

-

Cell Culture: Plate primary hepatocytes on collagen-coated plates and culture in a suitable medium.

-

Treatment: Prepare a stock solution of Dihydro FF-MAS in ethanol. Treat the cells with a final concentration of 1-10 µM. Include a vehicle-only control.

-

Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Collection: At each time point, harvest both the cells and the culture medium.

-

Lipid Extraction: Perform a lipid extraction using a method such as the methyl-tert-butyl ether (MTBE) protocol.

-

Sample Preparation for Mass Spectrometry: Dry the lipid extract under nitrogen. For GC-MS, derivatize the sterols (e.g., silylation). For LC-MS/MS, reconstitute the extract in a suitable mobile phase.

-

Mass Spectrometry Analysis: Use a reverse-phase C18 column for LC-MS/MS to separate the sterols. Employ multiple reaction monitoring (MRM) to specifically detect and quantify Dihydro FF-MAS and its metabolites.

Oocyte Maturation Assay

This protocol is adapted from studies on FF-MAS and can be used to investigate the potential meiosis-activating properties of Dihydro FF-MAS.[3]

Methodology:

-

Oocyte Collection: Isolate cumulus cell-enclosed oocytes from the antral follicles of mice.

-

Meiotic Arrest: Culture the oocytes in a medium containing a meiosis inhibitor, such as hypoxanthine, to synchronize them at the germinal vesicle stage.

-

Treatment: Prepare a maturation medium supplemented with Dihydro FF-MAS at various concentrations (e.g., 0.1-10 µM). Include a vehicle control and a positive control (e.g., FF-MAS).

-

In Vitro Maturation (IVM): Culture the oocytes in the treatment media for a set period (e.g., 16-24 hours).

-

Assessment of Maturation: Assess the stage of meiotic maturation by observing the extrusion of the first polar body under a microscope. Oocytes that have reached the metaphase II (MII) stage are considered to have completed maturation.

-

Data Analysis: Calculate the percentage of oocytes that reached the MII stage for each treatment group and compare the results.

Signaling and Regulatory Considerations

The cholesterol biosynthesis pathway is tightly regulated by feedback mechanisms. The levels of sterol intermediates can influence the activity of key enzymes. While the direct signaling roles of Dihydro FF-MAS are unknown, its precursor, dihydrolanosterol, and its downstream product, cholesterol, are known to modulate cellular signaling pathways. The accumulation or depletion of Dihydro FF-MAS could potentially impact these regulatory networks.

Conclusion and Future Directions

Dihydro FF-MAS is firmly established as a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its primary biological function is to serve as a precursor in the multi-step enzymatic conversion to cholesterol. While there is a strong rationale to hypothesize that Dihydro FF-MAS may possess other biological activities, such as inducing oocyte meiosis or activating nuclear receptors, analogous to FF-MAS, there is a notable lack of direct experimental evidence and quantitative data in the current scientific literature.

Future research should focus on direct, comparative studies of Dihydro FF-MAS and FF-MAS to elucidate their respective potencies in various biological assays. Investigating the binding affinity of Dihydro FF-MAS to nuclear receptors like LXRα and conducting detailed structure-activity relationship studies will be crucial in defining its specific biological roles beyond that of a metabolic intermediate. Such studies will be invaluable for researchers in sterol biology and professionals in drug development exploring the therapeutic potential of modulating cholesterol biosynthesis.

References

- 1. Buy 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol (EVT-1174122) | 5241-24-7 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. A synthetic analogue of meiosis-activating sterol (FF-MAS) is a potent agonist promoting meiotic maturation and preimplantation development of mouse oocytes maturing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Follicular fluid meiosis-activating sterol (FF-MAS) promotes meiotic resumption via the MAPK pathway in porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An alternative synthesis of 4,4-dimethyl-5 alpha-cholesta-8,14,24-trien-3 beta-ol, an intermediate in sterol biosynthesis and a reported activator of meiosis and of nuclear orphan receptor LXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydro FF-MAS: A Technical Guide to its Mechanism of Action in Meiosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), chemically identified as 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. As a member of the Meiosis-Activating Sterols (MAS) family, it is implicated in the crucial process of oocyte maturation, specifically the resumption of meiosis. This technical guide provides an in-depth exploration of the proposed mechanism of action of Dihydro FF-MAS, drawing upon the extensive research conducted on its close analogue, Follicular Fluid Meiosis-Activating Sterol (FF-MAS). Due to a scarcity of specific quantitative data for Dihydro FF-MAS, this document utilizes data from FF-MAS as a proxy to elucidate the potential signaling pathways and cellular effects. The guide details the biosynthetic origins of Dihydro FF-MAS, its role in overcoming meiotic arrest, and its interaction with key signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. Furthermore, it presents detailed experimental protocols and quantitative data to facilitate further research and development in the fields of reproductive biology and fertility.

Introduction: The Role of Meiosis-Activating Sterols in Oocyte Maturation

Mammalian oocytes are arrested in the prophase of the first meiotic division until a surge of luteinizing hormone (LH) triggers the resumption of meiosis, a process known as oocyte maturation. This intricate process is regulated by a complex interplay of signaling molecules within the ovarian follicle. Meiosis-Activating Sterols (MAS) are a class of naturally occurring sterols, identified as intermediates in the cholesterol biosynthetic pathway, that have been shown to induce oocyte maturation in vitro.[1][2]

The two most well-characterized members of the MAS family are FF-MAS (4,4-dimethyl-5α-cholest-8,14,24-trien-3β-ol) and T-MAS (4,4-dimethyl-5α-cholest-8,24-diene-3β-ol).[2] Dihydro FF-MAS (4,4-dimethyl-cholest-8(9),14-dien-3β-ol) is a closely related intermediate derived from the precursor 24,25-dihydrolanosterol. These sterols are thought to act as signaling molecules that overcome the inhibitory signals that maintain meiotic arrest, such as high intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2]

Biosynthesis of Dihydro FF-MAS

Dihydro FF-MAS is synthesized from lanosterol (B1674476) via the Kandutsch-Russell pathway, an alternative route of cholesterol biosynthesis. The key enzyme in this pathway is lanosterol 14α-demethylase (CYP51A1), which converts 24,25-dihydrolanosterol to Dihydro FF-MAS.

Diagram: Biosynthetic Pathway of Dihydro FF-MAS

Caption: Biosynthesis of Dihydro FF-MAS from Lanosterol.

Mechanism of Action in Meiosis

The primary proposed mechanism of action for MAS, including Dihydro FF-MAS, is the reduction of intra-oocyte cAMP levels. High cAMP levels maintain meiotic arrest by activating Protein Kinase A (PKA), which in turn phosphorylates and inactivates components of the Maturation Promoting Factor (MPF). By overcoming this arrest, MAS allows for the activation of MPF and the subsequent cascade of events leading to Germinal Vesicle Breakdown (GVBD), the hallmark of meiotic resumption.

The MAPK/ERK Signaling Pathway

A significant body of evidence points to the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), in mediating the effects of MAS. The activation of the MAPK pathway is a critical event in oocyte maturation.

The proposed signaling cascade is as follows:

-

MAS Interaction: Dihydro FF-MAS is thought to interact with a yet-to-be-fully-characterized receptor or signaling complex at the oocyte membrane or within the cytoplasm.

-

Upstream Activation: This interaction initiates a signaling cascade that leads to the activation of the Mos-MEK-ERK pathway.

-

ERK Phosphorylation: Activated MEK (MAPK/ERK Kinase) phosphorylates and activates ERK1/2.

-

Downstream Effects: Phosphorylated ERK (p-ERK) then targets various downstream substrates, ultimately leading to the activation of MPF and the progression of meiosis.

Diagram: Dihydro FF-MAS Signaling Pathway in Meiosis

References

The Dihydro FF-MAS Signaling Pathway in Oocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Follicular fluid meiosis-activating sterol (FF-MAS) and its dihydro derivative are crucial signaling molecules in the intricate process of oocyte maturation. As intermediates in the cholesterol biosynthetic pathway, these sterols play a pivotal role in the resumption of meiosis, a fundamental step for successful fertilization and embryonic development.[1][2] This technical guide provides a comprehensive overview of the Dihydro FF-MAS signaling pathway in oocytes, summarizing key quantitative data, detailing experimental protocols, and visualizing the known molecular interactions. Understanding this pathway is paramount for researchers in reproductive biology and professionals involved in the development of novel therapeutics for infertility.

Core Signaling Pathways

The precise molecular mechanism of Dihydro FF-MAS action is an active area of research. While a definitive cell surface receptor has yet to be conclusively identified, current evidence points towards a complex signaling network involving the mitogen-activated protein kinase (MAPK) cascade and a potential interplay with the Hedgehog signaling pathway. The G-protein coupled receptor 30 (GPR30) and the Liver X receptor alpha (LXRα) have been suggested as potential mediators of FF-MAS signaling, though direct binding and activation in oocytes require further investigation.

The MAPK Signaling Cascade

A significant body of evidence indicates that FF-MAS promotes the resumption of meiosis in oocytes through the activation of the MAPK signaling pathway.[3][4] This pathway is a highly conserved kinase cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. In the context of oocyte maturation, the activation of the MAPK pathway leads to the phosphorylation and activation of maturation-promoting factor (MPF), a key regulator of the cell cycle.

The proposed signaling cascade is as follows:

-

Initiation: Dihydro FF-MAS, potentially through an as-yet-unidentified receptor, initiates a signaling cascade.

-

Upstream Activation: This leads to the activation of c-Mos, a MAP kinase kinase kinase (MAPKKK) specific to germ cells.

-

Kinase Cascade: Activated c-Mos phosphorylates and activates MEK (MAPKK), which in turn phosphorylates and activates ERK1/2 (MAPK).

-

Downstream Effects: Activated ERK1/2 then phosphorylates a variety of downstream targets, ultimately leading to Germinal Vesicle Breakdown (GVBD) and the resumption of meiosis.

Diagram of the FF-MAS-induced MAPK Signaling Pathway

Caption: FF-MAS initiates the MAPK cascade, leading to meiotic resumption.

Interaction with the Hedgehog Signaling Pathway

Recent studies suggest a potential link between FF-MAS and the Hedgehog (Hh) signaling pathway, particularly in granulosa cells which surround and support the oocyte.[5] The Hh pathway is crucial for embryonic development and tissue homeostasis. FF-MAS has been shown to increase the expression of key components of the Hh pathway, such as Smoothened (SMO) and the transcription factor Gli1, in granulosa cells. This suggests that FF-MAS may influence oocyte maturation indirectly by modulating the supportive function of the surrounding somatic cells.

Diagram of the FF-MAS and Hedgehog Signaling Interaction

Caption: FF-MAS may indirectly support oocyte maturation via the Hedgehog pathway in granulosa cells.

Quantitative Data

The following tables summarize the available quantitative data on the effects of FF-MAS on oocyte maturation and signaling pathway components.

Table 1: Dose-Dependent Effects of FF-MAS on Oocyte Maturation

| Species | Oocyte Stage | FF-MAS Concentration (µM) | Effect | Reference(s) |

| Porcine | Cumulus-Oocyte Complex | 3-10 | Increased number of zygotes with advanced maternal pronuclear stages. | [6] |

| Porcine | Cumulus-Oocyte Complex | 30-100 | Dose-dependent and reversible inhibition of nuclear maturation. | [6] |

| Human | Germinal Vesicle | 20 | 67% of oocytes reached Metaphase II after 30h, compared to 29% in the control group. | [7] |

| Mouse | Germinal Vesicle | 1 | Increased proportion of oocytes progressing to Metaphase II. | [8][9] |

| Mouse | Germinal Vesicle | 0.1-1 | Dramatically increased oocyte competence to complete preimplantation development. | [8][9] |

Table 2: Kinetic Effects of FF-MAS on MAPK Pathway Components in Porcine Oocytes

| Gene/Protein | Treatment Effect (Endogenous FF-MAS Accumulation) | Peak Expression Time | Reference(s) |

| c-mos (mRNA) | Upregulated | 12 hours of maturation | [3][4] |

| MEK (mRNA & Protein) | Increased after initial decrease | 44 hours of culture | [3][4] |

| ERK1/2 (mRNA & Protein) | Increased after initial decrease | 44 hours of culture | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Dihydro FF-MAS signaling pathway.

Protocol 1: In Vitro Oocyte Maturation (IVM) Assay

Objective: To assess the effect of Dihydro FF-MAS on the resumption of meiosis in oocytes.

Materials:

-

Immature cumulus-oocyte complexes (COCs)

-

IVM medium (e.g., TCM-199) supplemented with appropriate hormones and growth factors

-

Dihydro FF-MAS stock solution (in ethanol)

-

Vehicle control (ethanol)

-

Incubator (38.5°C, 5% CO2 in air)

-

Inverted microscope

Procedure:

-

Collect immature COCs from ovarian follicles.

-

Wash the COCs multiple times in handling medium.

-

Prepare IVM culture plates with microdroplets of IVM medium containing different concentrations of Dihydro FF-MAS (e.g., 1, 10, 20 µM) and a vehicle control.

-

Culture the COCs in the prepared microdroplets under mineral oil.

-

Incubate the plates at 38.5°C in a humidified atmosphere of 5% CO2 in air for a specified duration (e.g., 24-44 hours).

-

At the end of the culture period, assess the meiotic stage of the oocytes under an inverted microscope. Score the oocytes for Germinal Vesicle (GV), Germinal Vesicle Breakdown (GVBD), Metaphase I (MI), and Metaphase II (MII) stages.

-

Calculate the percentage of oocytes at each stage for each treatment group.

Diagram of the In Vitro Oocyte Maturation (IVM) Workflow

Caption: A streamlined workflow for assessing the impact of Dihydro FF-MAS on oocyte maturation in vitro.

Protocol 2: Western Blot Analysis of MAPK Activation

Objective: To quantify the phosphorylation status of MAPK pathway components (c-Mos, MEK, ERK1/2) in oocytes following Dihydro FF-MAS treatment.

Materials:

-

Oocyte samples treated with Dihydro FF-MAS and controls

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-MEK, anti-MEK, anti-phospho-ERK1/2, anti-ERK1/2, anti-c-Mos)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Collect oocytes at different time points after Dihydro FF-MAS treatment.

-

Lyse the oocytes in lysis buffer on ice.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for both the phosphorylated and total forms of the target proteins.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.

Diagram of the Western Blot Workflow for MAPK Activation

Caption: Step-by-step workflow for analyzing MAPK pathway activation in oocytes via Western blot.

Protocol 3: Luciferase Reporter Assay for Hedgehog Signaling Activity

Objective: To measure the effect of FF-MAS on the transcriptional activity of the Hedgehog pathway in granulosa cells.

Materials:

-

Granulosa cells or a suitable cell line (e.g., NIH-3T3)

-

Gli-responsive luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

FF-MAS stock solution

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed granulosa cells in a multi-well plate.

-

Co-transfect the cells with the Gli-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After transfection, treat the cells with different concentrations of FF-MAS or a known Hedgehog pathway agonist/antagonist as controls.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold change in luciferase activity in FF-MAS-treated cells compared to the vehicle control.

Conclusion and Future Directions

The Dihydro FF-MAS signaling pathway is a critical component of the molecular machinery that governs oocyte maturation. The activation of the MAPK cascade is a central event in this process, leading to the resumption of meiosis. Furthermore, the emerging connection with the Hedgehog signaling pathway in surrounding granulosa cells highlights the complex interplay between the oocyte and its microenvironment.

Despite significant progress, several key questions remain. The definitive identification of the Dihydro FF-MAS receptor(s) in oocytes is a crucial next step that will provide a more complete understanding of the initial signaling events. Further elucidation of the downstream targets of the MAPK pathway and the precise role of the Hedgehog pathway in mediating FF-MAS effects will also be critical. A deeper understanding of these molecular mechanisms will undoubtedly pave the way for innovative strategies to improve oocyte quality and fertility outcomes.

References

- 1. Phosphoproteomic identification of Mos–MAPK targets in meiotic cell cycle and asymmetric oocyte divisions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of FF-MAS on porcine cumulus–oocyte complex maturation, fertilization and pronucleus formation in vitro | Zygote | Cambridge Core [cambridge.org]

- 3. benchchem.com [benchchem.com]

- 4. Follicular fluid meiosis-activating sterol (FF-MAS) promotes meiotic resumption via the MAPK pathway in porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of FF-MAS oxysterole’s role in follicular development and its relation to hedgehog signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of FF-MAS on porcine cumulus-oocyte complex maturation, fertilization and pronucleus formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A synthetic analogue of meiosis-activating sterol (FF-MAS) is a potent agonist promoting meiotic maturation and preimplantation development of mouse oocytes maturing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Cascade of Dihydro FF-MAS: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the enzymatic pathways governing the metabolism of Dihydrofollicular fluid meiosis-activating sterol (Dihydro FF-MAS), a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sterol metabolism and its implications for cellular processes and therapeutic intervention.

Introduction to Dihydro FF-MAS Metabolism

Dihydro FF-MAS, a C29 sterol, is a key nodal point in the Kandutsch-Russell pathway, one of the two primary routes for cholesterol synthesis in mammals. Its metabolism is a multi-step enzymatic process initiated by the 14α-demethylation of 24,25-dihydrolanosterol, catalyzed by the cytochrome P450 enzyme CYP51A1.[1][2][3][4] Subsequent enzymatic reactions lead to the progressive transformation of Dihydro FF-MAS into cholesterol. Understanding the enzymes involved and their kinetics is crucial for elucidating the regulatory mechanisms of cholesterol homeostasis and for the development of targeted therapeutics.

Quantitative Data on Dihydro FF-MAS Metabolizing Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of Dihydro FF-MAS and its precursors.

Table 1: Kinetic Parameters of Human CYP51A1 with 24,25-Dihydrolanosterol

| Parameter | Value | Analytical Method | Reference |

| kcat | 1.7 ± 0.1 s-1 | UPLC-UV | [5] |

| Km | 5.4 ± 0.7 µM | UPLC-UV | [5] |

| Kd (for Dihydro FF-MAS) | 1.4 ± 0.5 µM | UV-visible Spectroscopy | [5][6] |

| koff (for Dihydro FF-MAS) | 2.0 ± 0.1 s-1 | Stopped-flow Spectrophotometry | [5] |

Table 2: Binding and Dissociation Constants of Human CYP51A1 with Pathway Intermediates

| Ligand | Kd (µM) | koff (s-1) | Analytical Method | Reference |

| 24,25-Dihydrolanosterol | 0.23 ± 0.10 | 0.054 ± 0.010 | UV-visible Spectroscopy, Stopped-flow Spectrophotometry | [5] |

| 14α-CH2OH dihydrolanosterol | 0.02 ± 0.04 | 0.022 ± 0.001 | UV-visible Spectroscopy, Stopped-flow Spectrophotometry | [5] |

| 14α-CHO dihydrolanosterol | 0.12 ± 0.03 | 0.059 ± 0.001 | UV-visible Spectroscopy, Stopped-flow Spectrophotometry | [5] |

The Kandutsch-Russell Pathway: Downstream Metabolism of Dihydro FF-MAS

Following its formation, Dihydro FF-MAS undergoes a series of enzymatic modifications to ultimately yield cholesterol. The key enzymes in this downstream pathway are outlined below. While specific kinetic data for these enzymes with Dihydro FF-MAS-derived intermediates are not extensively available, their established roles in the broader context of cholesterol biosynthesis are critical to understanding the metabolic fate of Dihydro FF-MAS.

-

Sterol Δ14-Reductase (DHCR14/LBR): These enzymes catalyze the reduction of the C14-15 double bond of Dihydro FF-MAS to produce Dihydro T-MAS.[2][7][8] Both DHCR14 and the lamin B receptor (LBR) possess this activity, with their relative contributions varying across different tissues.[7][8]

-

Sterol-C4-methyl oxidase (SC4MOL/MSMO1), NAD(P)-dependent steroid dehydrogenase-like (NSDHL), and 3-ketosteroid reductase (HSD17B7): This enzymatic trio is responsible for the two-step C4-demethylation of Dihydro T-MAS.[9][10][11] SC4MOL and NSDHL catalyze the oxidative decarboxylation of the C4-methyl groups, and HSD17B7 reduces the resulting 3-keto group.[9]

-

Lathosterol Oxidase (SC5D): This enzyme introduces a C5-C6 double bond into lathosterol, a downstream product of Dihydro FF-MAS metabolism.[1][12]

-

7-Dehydrocholesterol (B119134) Reductase (DHCR7): This is the terminal enzyme in the Kandutsch-Russell pathway, which reduces the C7-C8 double bond of 7-dehydrocholesterol to form cholesterol.[12][13][14]

Experimental Protocols

In Vitro Metabolism of Dihydro FF-MAS in Cultured Hepatocytes

This protocol provides a framework for studying the metabolism of Dihydro FF-MAS in a primary hepatocyte cell culture model.[13]

1. Cell Culture and Treatment:

- Plate primary hepatocytes on collagen-coated plates and culture in a suitable medium.

- Prepare a stock solution of Dihydro FF-MAS in an appropriate solvent (e.g., ethanol).

- Treat the cells with a final concentration of 1-10 µM Dihydro FF-MAS. Include a vehicle-only control.

- Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

2. Lipid Extraction:

- At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells and extract total lipids using a modified Bligh-Dyer method (chloroform:methanol mixture).

- Add a suitable internal standard (e.g., d7-cholesterol) to each sample for accurate quantification.

- Separate the organic and aqueous phases by centrifugation and collect the lower organic phase.

3. Sample Preparation for Mass Spectrometry:

- Dry the lipid extract under a stream of nitrogen.

- For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the sterols by silylation.

- For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), reconstitute the dried lipids in a suitable mobile phase.[13]

4. Mass Spectrometry Analysis:

- LC-MS/MS: Utilize a reverse-phase C18 column for sterol separation. Employ Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify Dihydro FF-MAS and its metabolites based on their unique precursor and product ion transitions.[13]

- GC-MS: Use a suitable capillary column for separation and monitor characteristic fragment ions for each sterol.[13]

In Vivo Metabolism of Dihydro FF-MAS in a Mouse Model

This protocol outlines a general approach for investigating the metabolism of Dihydro FF-MAS in a mouse model.[13]

1. Animal Dosing:

- Administer Dihydro FF-MAS to mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

- House the mice in metabolic cages to facilitate the collection of urine and feces.

- Include a control group receiving the vehicle.

2. Sample Collection:

- Collect blood samples at various time points post-administration.

- At the conclusion of the study, euthanize the animals and harvest tissues of interest (e.g., liver, intestine, brain).

3. Sample Processing:

- Extract lipids from plasma, urine, feces, and tissue homogenates using methods similar to the in vitro protocol.

- Incorporate an internal standard for quantification.

4. Analytical Measurement:

- Analyze the processed samples using LC-MS/MS or GC-MS to identify and quantify Dihydro FF-MAS and its downstream metabolites.[13]

Signaling Pathways and Visualizations

Dihydro FF-MAS is classified as a meiosis-activating sterol (MAS), which has been shown to induce the resumption of meiosis in oocytes.[10][15] This signaling is thought to occur through a Mitogen-Activated Protein Kinase (MAPK)-dependent pathway.[11] The precise receptor and upstream signaling events for Dihydro FF-MAS are still under investigation.

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways discussed in this guide.

Conclusion

The enzymatic cascade responsible for the metabolism of Dihydro FF-MAS is an integral component of the Kandutsch-Russell pathway of cholesterol biosynthesis. This guide has provided a comprehensive overview of the key enzymes involved, along with available quantitative data and detailed experimental protocols for further investigation. The elucidation of the direct signaling roles of Dihydro FF-MAS remains an active area of research. The information and tools presented herein are intended to facilitate continued exploration into the multifaceted roles of this important sterol intermediate in both health and disease.

References

- 1. Quantitative Proteomics Analysis of Inborn Errors of Cholesterol Synthesis: IDENTIFICATION OF ALTERED METABOLIC PATHWAYS IN DHCR7 and SC5D DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Twin enzymes, divergent control: The cholesterogenic enzymes DHCR14 and LBR are differentially regulated transcriptionally and post-translationally - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research-management.mq.edu.au [research-management.mq.edu.au]

- 9. benchchem.com [benchchem.com]

- 10. Inhibition of SC4MOL and HSD17B7 shifts cellular sterol composition and promotes oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NAD(P)-dependent steroid dehydrogenase-like is involved in breast cancer cell growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactome | DHCR7 reduces 7-dehydroCHOL to CHOL [reactome.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Comparative Analysis of Dihydro FF-MAS and FF-MAS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Dihydrofollicular fluid meiosis-activating sterol (Dihydro FF-MAS) and Follicular fluid meiosis-activating sterol (FF-MAS), two critical intermediates in the cholesterol biosynthesis pathway with significant roles in oocyte maturation. This document details their chemical structures, comparative bioactivity, and the signaling pathways they modulate. Included are detailed experimental protocols for their synthesis and for in vitro bioassays, alongside structured data presentation and visual diagrams to facilitate understanding and further research in reproductive biology and drug development.

Introduction

Follicular fluid meiosis-activating sterol (FF-MAS) and its dihydro derivative (Dihydro FF-MAS) are naturally occurring C29 sterols that play a pivotal role in regulating the resumption of meiosis in mammalian oocytes.[1] As intermediates in the Kandutsch-Russell and Bloch pathways of cholesterol biosynthesis, these molecules have garnered significant interest for their potential applications in assisted reproductive technologies and as targets for novel drug development.[2][3][4] This guide serves as a technical resource for researchers, providing a detailed comparative analysis of the chemical structures and biological activities of these two important sterols.

Chemical Structure

The primary structural difference between FF-MAS and Dihydro FF-MAS lies in the saturation of a double bond within the C-17 side chain.

-

FF-MAS is chemically known as 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol.[5] Its structure features three double bonds at positions C8-C9, C14-C15, and C24-C25.

-

Dihydro FF-MAS , also referred to as T-MAS (Testis Meiosis-Activating Sterol), is 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol.[6] It is structurally similar to FF-MAS but lacks the double bond at the C24-C25 position in the side chain.

The chemical formulas are C₂₉H₄₆O for FF-MAS and C₂₉H₄₈O for Dihydro FF-MAS.[5][6] This seemingly minor difference in saturation has implications for their biological activity.

Chemical Structure Diagrams

Comparative Bioactivity

| Compound | Chemical Name | Molecular Formula | Bioactivity |

| FF-MAS | 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol | C₂₉H₄₆O | Induces meiotic resumption in oocytes in a dose-dependent manner, with optimal concentrations reported around 3 µg/mL in some studies.[7] |

| Dihydro FF-MAS | 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol | C₂₉H₄₈O | Also induces meiotic resumption, though its relative potency compared to FF-MAS requires further direct comparative studies. |

Signaling Pathways

FF-MAS is understood to exert its effects on oocyte maturation through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8] This pathway is distinct from the signaling cascade involved in spontaneous oocyte maturation. The activation of the MAPK pathway by FF-MAS ultimately leads to Germinal Vesicle Breakdown (GVBD), a key event in the resumption of meiosis. The precise signaling mechanism for Dihydro FF-MAS is less characterized but is presumed to follow a similar pathway.

FF-MAS Signaling Pathway Diagram

Experimental Protocols

Synthesis of FF-MAS and Dihydro FF-MAS

Detailed synthetic protocols are extensive and require specialized knowledge in organic chemistry. Below are summarized conceptual workflows based on published literature.

A common starting material for the synthesis of FF-MAS is lanosterol, which undergoes enzymatic or chemical 14α-demethylation, followed by a series of oxidation and isomerization steps to yield the final product.[9]

The synthesis of Dihydro FF-MAS can also start from lanosterol, with an additional step to selectively reduce the C24-C25 double bond.

In Vitro Oocyte Maturation Assay

This protocol is a generalized procedure for assessing the bioactivity of FF-MAS and Dihydro FF-MAS on oocyte maturation.

Materials:

-

Immature cumulus-oocyte complexes (COCs)

-

Maturation medium (e.g., MEMα) supplemented with a phosphodiesterase inhibitor (e.g., hypoxanthine (B114508) or IBMX) to maintain meiotic arrest.

-

FF-MAS and Dihydro FF-MAS stock solutions (in ethanol (B145695) or DMSO).

-

Incubator (37°C, 5% CO₂ in air).

-

Inverted microscope.

Procedure:

-

Oocyte Collection: Isolate immature COCs from ovarian follicles of a suitable animal model (e.g., mouse).

-

Culture Setup: Place COCs in maturation medium containing a meiotic inhibitor.

-

Treatment: Add varying concentrations of FF-MAS or Dihydro FF-MAS to the culture wells. Include a vehicle control.

-

Incubation: Culture the oocytes for a defined period (e.g., 18-24 hours).

-

Assessment of Maturation: At the end of the culture period, assess the stage of meiotic maturation by observing the presence or absence of the germinal vesicle (GV). Oocytes that have undergone GVBD are considered to have resumed meiosis.

-

Data Analysis: Calculate the percentage of oocytes that have undergone GVBD for each treatment group. Determine the EC₅₀ value for each compound if a dose-response curve is generated.

Western Blot Analysis of MAPK (ERK) Phosphorylation

This protocol outlines the steps to measure the activation of the MAPK pathway in response to FF-MAS or Dihydro FF-MAS treatment.

Materials:

-

Denuded oocytes.

-

Lysis buffer.

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Oocyte Treatment: Treat denuded oocytes with FF-MAS, Dihydro FF-MAS, or a vehicle control for a specified time.

-

Cell Lysis: Lyse the oocytes in lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Probe the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).

-

After stripping, re-probe the same membrane with a primary antibody against total ERK1/2 as a loading control.

-

-

Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

Conclusion

Dihydro FF-MAS and FF-MAS are structurally similar sterols with crucial roles in initiating oocyte meiosis. Their primary structural difference, the saturation of the C24-C25 double bond in Dihydro FF-MAS, may influence their bioactivity. FF-MAS is known to act through the MAPK signaling pathway. This guide provides a foundational understanding and practical protocols for researchers to further investigate the comparative biology of these important molecules, which holds promise for advancements in reproductive medicine and the development of novel therapeutics. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their biological potency.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. abstractscorecard.com [abstractscorecard.com]

- 6. Role of meiosis activating sterols, MAS, in induced oocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Meiosis-activating sterol and the maturation of isolated mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Follicular fluid meiosis-activating sterol (FF-MAS) promotes meiotic resumption via the MAPK pathway in porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Endogenous Origin of Dihydro FF-MAS: A Technical Guide to its Biosynthesis and Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS), a critical intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis. Contrary to the notion of an external "natural source," Dihydro FF-MAS is an endogenous sterol, synthesized within mammalian cells. This document elucidates the biosynthetic pathway, presents quantitative data on sterol flux, details experimental protocols for its study, and provides visual representations of the key processes.

Dihydro FF-MAS: An Intermediate in Cholesterol Biosynthesis

Dihydro FF-MAS, chemically known as 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol, is a key metabolic intermediate in the Kandutsch-Russell pathway, one of the two main routes for cholesterol synthesis from lanosterol (B1674476) in mammals.[1][2] This pathway is characterized by the early saturation of the sterol side chain. The direct precursor to Dihydro FF-MAS is 24,25-dihydrolanosterol. The conversion is catalyzed by the enzyme Lanosterol 14α-demethylase, a member of the cytochrome P450 family, specifically CYP51A1.[3][4] This enzymatic reaction is a critical step in the multi-stage process of removing the 14α-methyl group from the sterol nucleus.

While the Bloch pathway, which involves unsaturated side-chain intermediates, is prominent in some tissues, a modified version of the Kandutsch-Russell pathway is utilized in others, highlighting the tissue-specific nature of cholesterol synthesis.[2][5]

The Kandutsch-Russell Pathway: Biosynthesis of Dihydro FF-MAS

The synthesis of Dihydro FF-MAS is an integral part of the post-lanosterol segment of cholesterol biosynthesis. The following diagram illustrates the key enzymatic steps starting from Lanosterol.

References

- 1. benchchem.com [benchchem.com]

- 2. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]

Dihydro FF-MAS and Lipid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) is a crucial sterol intermediate within the Kandutsch-Russell pathway of cholesterol biosynthesis. Beyond its structural role as a precursor to cholesterol, Dihydro FF-MAS and its close analogue, FF-MAS, function as significant signaling molecules in the regulation of lipid homeostasis. This technical guide provides an in-depth analysis of the mechanisms by which Dihydro FF-MAS modulates lipid metabolism, focusing on its interaction with key nuclear receptors and transcription factors. The primary signaling axis involves the activation of Liver X Receptor α (LXRα), which in turn orchestrates a complex transcriptional response affecting both lipogenesis and cholesterol efflux. This document details the underlying signaling pathways, presents quantitative metabolic data, and provides comprehensive experimental protocols for studying the effects of Dihydro FF-MAS.

Introduction to Dihydro FF-MAS

Dihydro FF-MAS, chemically known as 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a sterol derived from the precursor 24,25-dihydrolanosterol. It is a key intermediate in the Kandutsch-Russell (K-R) pathway, one of the major routes for converting lanosterol (B1674476) to cholesterol in mammalian cells.[1][2] While structurally integral to cholesterol synthesis, certain intermediates of this pathway, including FF-MAS and Dihydro FF-MAS, have emerged as bioactive ligands for nuclear receptors, allowing them to exert regulatory control over metabolic processes.[3][4] Notably, FF-MAS has been identified as a potent endogenous agonist for LXRα, a master regulator of lipid metabolism, thereby linking the process of cholesterol synthesis directly to the transcriptional control of lipid uptake, transport, and synthesis.[3][5]

Core Mechanisms and Signaling Pathways

The influence of Dihydro FF-MAS on lipid metabolism is primarily mediated through two interconnected signaling pathways: the Liver X Receptor (LXR) pathway and the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

Dihydro FF-MAS is an essential checkpoint in the multi-step enzymatic conversion of lanosterol to cholesterol. The pathway illustrates the synthesis route from a common precursor to Dihydro FF-MAS and its subsequent metabolic transformations.

Caption: Simplified Kandutsch-Russell cholesterol biosynthesis pathway.

Liver X Receptor (LXR) Activation

FF-MAS is a known endogenous agonist for LXRs.[3][4] Upon binding, the LXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This activation has a dual effect on lipid metabolism: it promotes reverse cholesterol transport by upregulating genes like ABCA1 and ABCG1, and it enhances fatty acid synthesis (de novo lipogenesis) by inducing the expression of SREBP-1c.[6][7]

Caption: Dihydro FF-MAS activation of the LXRα signaling pathway.

Regulation of SREBP Processing

Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcription factors for lipid synthesis. SREBP-2 primarily regulates cholesterol synthesis, while SREBP-1c governs fatty acid and triglyceride synthesis.[8] SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP Cleavage-Activating Protein (SCAP).

When cellular sterol levels are low, the SCAP-SREBP complex moves from the ER to the Golgi apparatus for proteolytic activation.[9] However, when sterol levels (including intermediates like Dihydro FF-MAS) are high, SCAP binds to the ER-resident protein INSIG, which prevents the complex from exiting the ER, thereby halting SREBP activation. This creates a critical negative feedback loop where products of the cholesterol synthesis pathway inhibit further synthesis by blocking SREBP-2 activation.[2]

Caption: Negative feedback regulation of SREBP-2 processing by sterols.

Quantitative Metabolic Data

Quantitative analysis reveals the metabolic fate and potency of Dihydro FF-MAS. The following tables summarize key parameters derived from in vitro studies.

Table 1: In Vitro Metabolic Parameters of Dihydro FF-MAS-d6 (Data derived from studies using deuterated Dihydro FF-MAS)[1]

| Parameter | Value | Method |

| Conversion Rate to Dihydro T-MAS | 8.2 ± 1.5 pmol/min/mg protein | Isotope Dilution Mass Spectrometry |

| Half-life in Hepatocytes | 4.5 hours | Pulse-Chase Analysis with LC-MS/MS |

| Peak Appearance of Lathosterol | Tmax = 6 hours | Time-Course LC-MS/MS Analysis |

| Peak Appearance of Cholesterol | Tmax = 12 hours | Time-Course GC-MS or LC-MS/MS Analysis |

Table 2: Effects of LXR Agonists on Target Gene Expression (Summary of effects observed upon LXR activation by endogenous or synthetic agonists)

| Target Gene | Primary Function | Effect of LXR Agonist | Reference |

| SREBP-1c | Fatty Acid & Triglyceride Synthesis | Upregulation | [6][7] |

| FAS (Fatty Acid Synthase) | Fatty Acid Synthesis | Upregulation | [6][7] |

| SCD1 (Stearoyl-CoA Desaturase-1) | Fatty Acid Desaturation | Upregulation | [6] |

| ABCA1 | Cholesterol Efflux | Upregulation | [3][6] |

| ABCG1 | Cholesterol Efflux | Upregulation | [3][6] |

| CYP7A1 (in rodents) | Bile Acid Synthesis | Upregulation | [4] |

Detailed Experimental Protocols

The following protocols provide a framework for investigating the metabolic effects of Dihydro FF-MAS.

Protocol: In Vitro Metabolism of Dihydro FF-MAS in Cultured Hepatocytes

This protocol traces the metabolic conversion of Dihydro FF-MAS to downstream sterols in a primary hepatocyte model.[1]

Workflow Diagram:

Caption: Experimental workflow for tracing Dihydro FF-MAS metabolism.

Methodology:

-

Cell Culture: Plate primary hepatocytes on collagen-coated plates and culture in appropriate media until confluent.

-

Treatment: Prepare a stock solution of Dihydro FF-MAS (or a labeled version like Dihydro FF-MAS-d6) in ethanol. Treat cells with a final concentration of 1-10 µM. Include a vehicle-only control group.

-

Time-Course Incubation: Incubate the cells for a series of time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Lipid Extraction:

-

At each time point, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract total lipids using a chloroform:methanol (2:1 v/v) solution (Bligh-Dyer method).

-

Add a known amount of an internal standard (e.g., d7-cholesterol) to each sample for accurate quantification.

-

Centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

-

-

Sample Preparation for Mass Spectrometry:

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the sterols via silylation (e.g., with BSTFA) to increase volatility.

-

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), reconstitute the dried lipids in a suitable mobile phase (e.g., methanol/acetonitrile).

-

-

Analysis:

-

Use an appropriate chromatography method (e.g., reverse-phase C18 column for LC) to separate the different sterol species.

-

Use mass spectrometry to identify and quantify Dihydro FF-MAS and its downstream metabolites based on their specific mass-to-charge ratios.

-

Protocol: SREBP Cleavage/Activation Assay by Immunofluorescence

This protocol visualizes the sterol-regulated transport of the SCAP-SREBP complex from the ER to the Golgi, a key indicator of SREBP activation.[9]

Methodology:

-

Cell Culture: Seed cells (e.g., CHO or HeLa cells, potentially expressing GFP-tagged SCAP) onto sterile coverslips in a 6-well plate. Grow overnight.

-

Sterol Depletion (Activation): To induce SREBP activation, switch to a sterol-depletion medium. This is often Medium F supplemented with 5% lipid-depleted serum (LDS) and statins (e.g., lovastatin) to inhibit endogenous cholesterol synthesis. Incubate for 16-24 hours.

-

Sterol Repletion (Inhibition): For the inhibition control group, add sterols (e.g., 25-hydroxycholesterol (B127956) and cholesterol) to the depletion medium for the final 4-6 hours of incubation. This should cause the SCAP-SREBP complex to be retained in the ER. A Dihydro FF-MAS treatment group can be included to test its specific inhibitory effect.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 30 minutes.

-

Incubate with a primary antibody against a Golgi marker (e.g., anti-GM130) for 1 hour.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG) for 1 hour in the dark.

-

-

Microscopy:

-

Mount the coverslips onto slides using a mounting medium containing DAPI (to stain nuclei).

-

Visualize the cells using a fluorescence microscope. In sterol-depleted cells, GFP-SCAP will co-localize with the Golgi marker. In sterol-replete cells, GFP-SCAP will show a diffuse, reticular pattern characteristic of the ER.

-

Protocol: LXR Activation Reporter Gene Assay

This assay quantifies the ability of a compound like Dihydro FF-MAS to activate LXR-dependent transcription.

Methodology:

-

Cell Culture and Transfection:

-

Use a suitable cell line, such as HEK293 or HepG2.

-

Co-transfect the cells with three plasmids:

-

An LXR expression vector (e.g., pCMX-LXRα).

-

An RXR expression vector (e.g., pCMX-RXR).

-

A reporter plasmid containing multiple copies of an LXRE upstream of a minimal promoter driving a reporter gene (e.g., luciferase).

-

-

Include a transfection control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.

-

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Dihydro FF-MAS. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known synthetic LXR agonist like T0901317).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis and Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Measure the activity of the transfection control (e.g., β-galactosidase activity).

-

-

Data Analysis:

-

Normalize the luciferase activity to the control reporter activity for each sample.

-

Plot the normalized reporter activity against the concentration of Dihydro FF-MAS.

-

Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

-

Conclusion